Product packaging for 5-Methyl-4-trifluoromethyl-pyrimidine(Cat. No.:CAS No. 1706440-73-4)

5-Methyl-4-trifluoromethyl-pyrimidine

Cat. No.: B3367266
CAS No.: 1706440-73-4
M. Wt: 162.11 g/mol
InChI Key: XSJFWNXSTJTKFJ-UHFFFAOYSA-N
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Description

5-Methyl-4-trifluoromethyl-pyrimidine (CAS 1706440-73-4) is a fluorinated heterocyclic compound of significant interest in research and development, particularly in the fields of medicinal and agrochemistry. It features a pyrimidine ring system—a key scaffold in nucleic acids and many bioactive molecules—substituted with a methyl group and a trifluoromethyl group at the 4 and 5 positions, respectively. The molecular formula is C 6 H 5 F 3 N 2 , and it has a molecular weight of 162.11 g/mol . Its structure can be represented by the SMILES notation: CC1=C(N=CN=C1)C(F)(F)F . The incorporation of the trifluoromethyl group is a strategic modification in modern compound design. Fluorine atoms and fluorine-containing groups are known to profoundly influence the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and bioavailability . This makes trifluoromethylpyrimidine derivatives valuable building blocks for creating new active ingredients. Pyrimidine cores are widely utilized in the design of pesticides and pharmaceutical molecules , and trifluoromethylpyrimidine derivatives, in particular, have been synthesized and evaluated for a range of biological activities. Recent scientific literature reports that novel trifluoromethyl pyrimidine derivatives have demonstrated promising in vitro antifungal activities against various plant pathogens, as well as moderate insecticidal and certain anticancer properties in preliminary bioassays . Furthermore, pyrimidine derivatives, in general, are investigated for their antiviral and anti-inflammatory activities . This body of research highlights the potential of this compound as a versatile precursor or intermediate in the synthesis of compounds for biological testing and mode-of-action studies. This product is provided for laboratory research and development purposes only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F3N2 B3367266 5-Methyl-4-trifluoromethyl-pyrimidine CAS No. 1706440-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c1-4-2-10-3-11-5(4)6(7,8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJFWNXSTJTKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methyl 4 Trifluoromethyl Pyrimidine and Its Derivatives

Classical and Conventional Synthetic Routes to Pyrimidine (B1678525) Scaffolds with Trifluoromethylation

Conventional methods for constructing the pyrimidine ring remain fundamental in organic synthesis. These routes typically involve the formation of the heterocyclic system through condensation reactions or sequential, multi-step procedures.

Cyclocondensation is a cornerstone of pyrimidine synthesis, involving the reaction of a 1,3-dielectrophilic component with a C-N-C nucleophilic component (like an amidine). To create trifluoromethylated pyrimidines, one of the starting materials must contain the CF₃ group.

A primary strategy involves the condensation of trifluoroacetamidine (B1306029) with β-dicarbonyl compounds. core.ac.uk For instance, the reaction of trifluoroacetamidine with diketones such as 2,4-pentanedione can yield 2-trifluoromethyl-4,6-dimethylpyrimidine. core.ac.uk While this specific example doesn't produce the target 5-methyl derivative, the principle is broadly applicable. The choice of condensing agent is crucial, with sodium alkoxides like sodium ethoxide often being preferred over sodium hydroxide (B78521) to achieve better yields, which can range from 20% to 95%. core.ac.uk

Another well-established approach utilizes trifluoromethyl-β-ketoesters, such as ethyl trifluoroacetoacetate, as the key building block. nih.govfrontiersin.org These compounds can react with urea (B33335) or other suitable nitrogen-containing reagents in a cyclocondensation reaction to form the pyrimidine ring system. nih.govsmolecule.com The synthesis often begins with a trifluoromethyl-containing starting material to construct the desired heterocyclic core. nih.gov For example, the synthesis of certain trifluoromethylated pyrimido[1,2-b]indazole derivatives is achieved through the cyclocondensation of 3-aminoindazoles with ethyl 4,4,4-trifluoroacetoacetate. nih.gov

Lewis acid-mediated cyclocondensation offers another route. For example, the reaction of 1,3-bis(silyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one can lead to various trifluoromethyl-substituted aromatic compounds, with the specific product depending on the Lewis acid used. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Trifluoromethylated Pyrimidines

Reactant 1 Reactant 2 Product Type Reference
Trifluoroacetamidine 2,4-Pentanedione 2-Trifluoromethyl-4,6-dimethylpyrimidine core.ac.uk
Ethyl trifluoroacetoacetate Urea/Amidine derivative Trifluoromethyl-pyrimidinone derivative nih.govsmolecule.com

Multi-Step Approaches to Pyrimidine Ring Formation

Complex pyrimidine derivatives often require multi-step synthetic sequences. These routes offer the flexibility to introduce various substituents in a controlled manner. A common multi-step synthesis starts with a readily available trifluoromethyl-containing precursor, followed by ring formation and subsequent modifications.

For example, a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety were synthesized in four steps starting from ethyl trifluoroacetoacetate. nih.govfrontiersin.org This approach allows for the systematic construction of the molecule, introducing different functional groups at specific stages. Similarly, new 5-trifluoromethylpyrimidine derivatives intended as EGFR inhibitors were synthesized through a multi-step process. The synthesis began with the creation of a thiophene-based intermediate, which was then coupled with 2-chloro-5-trifluoromethyl-pyrimidine, followed by further reactions to build the final molecule. nih.gov

These sequential approaches provide a high degree of control over the final structure, which is essential when synthesizing complex molecules for specific applications. youtube.com

Modern and Advanced Synthetic Strategies for Selective Functionalization

While classical methods build the pyrimidine ring from the ground up, modern strategies often focus on the selective functionalization of a pre-formed pyrimidine ring. These methods, including multi-component reactions and transition-metal catalysis, offer efficiency and novel pathways to complex derivatives.

One-pot multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov This strategy avoids the lengthy separation and purification of intermediates, aligning with the principles of green chemistry. nih.gov

A one-pot, three-component reaction has been successfully developed for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives. researchgate.netresearchgate.netcolab.ws This method involves the reaction of aryl enaminones, aryl amidine hydrochlorides, and sodium triflinate (CF₃SO₂Na). researchgate.netresearchgate.net The reaction proceeds through a radical addition of the trifluoromethyl group, followed by oxidation and intramolecular cyclization to furnish the desired 5-trifluoromethyl pyrimidines in yields of up to 80%. researchgate.netresearchgate.netcolab.ws A key advantage of this approach is its ability to tolerate a wide range of functional groups and its demonstrated practicality in scale-up reactions. researchgate.netresearchgate.netcolab.ws

Transition metal catalysis has become an indispensable tool for the C-H functionalization of heterocyclic compounds, including pyrimidines. thieme-connect.comthieme-connect.com These methods allow for the direct introduction of new substituents onto the pyrimidine ring with high selectivity, often precluding the need for pre-functionalized substrates. thieme-connect.comnih.gov The development of transition metal-catalyzed reactions has significantly expanded the toolkit for creating diverse pyrimidine libraries. nih.govresearchgate.net

Among transition metals, palladium has been extensively used to catalyze C-H arylation reactions on pyrimidine scaffolds. thieme-connect.com This reaction typically involves the coupling of a pyrimidine derivative with an aryl halide or another arylating agent. The pyrimidine ring itself, or a group attached to it, can direct the palladium catalyst to a specific C-H bond, ensuring high regioselectivity. nih.govacs.org

Several palladium-catalyzed C-H arylation protocols have been reported for pyrimidine-containing systems. For instance, a method for the direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been developed, which tolerates many functional groups and provides good to excellent yields. rsc.org Another study demonstrated the regioselective C-3 arylation of pyrazolo[3,4-d]pyrimidines using a palladium catalyst. researchgate.net

More advanced techniques combine palladium catalysis with other technologies. A light-induced method using a ruthenium photoredox catalyst in conjunction with a palladium catalyst has been employed for the C-H arylation of (6-phenylpyridin-2-yl)pyrimidines. nih.govrsc.org In this system, the pyrimidine moiety acts as a directing group to facilitate the selective arylation of an adjacent phenyl ring. nih.govrsc.org

Table 2: Examples of Palladium-Catalyzed C-H Arylation on Pyrimidine Systems

Substrate Arylating Agent Catalyst System Key Feature Reference
Pyrrolo[2,3-d]pyrimidine derivatives Aryl halides Pd(OAc)₂ / Ligand Direct ortho C-H arylation rsc.org
4-Arylpyrimidines Aryl iodides Pd(OAc)₂ Regioselective C-H arylation acs.org
(6-Phenylpyridin-2-yl)pyrimidines Phenyldiazonium tetrafluoroborate Pd(OAc)₂ / Ru(bpy)₃(PF₆)₂ Photoredox-mediated C-H arylation nih.govrsc.org

Transition Metal-Catalyzed Transformations for Pyrimidine Derivatization

Copper-Catalyzed Cyclization Approaches

Copper catalysis has emerged as a powerful tool in the synthesis of pyrimidine rings. These methods often involve the cyclization of acyclic precursors, offering a convergent and efficient route to the desired heterocyclic core.

One notable strategy involves the copper-catalyzed aerobic oxidative domino cyclization. For instance, researchers have developed a method using Cu(OTf)₂ as a catalyst for the reaction between methyl azaarenes and 6-amino-pyrimidine-2,4-diones or pyrazol-5-amines, leading to the formation of fused pyridine (B92270) systems. rsc.org While not directly yielding 5-Methyl-4-trifluoromethyl-pyrimidine, this methodology highlights the utility of copper in facilitating complex cyclization cascades.

Another approach utilizes copper(II) triflate to catalyze a tandem reaction involving propargylic alcohols and amidines. thieme-connect.com This propargylation–cyclization–oxidation sequence is highly efficient for producing substituted pyrimidines. The proposed mechanism suggests that Cu(OTf)₂ acts as a bifunctional catalyst, both activating the propargylic alcohol and facilitating the cyclization process. thieme-connect.com This method's adaptability for incorporating a trifluoromethyl group would depend on the availability of suitably substituted propargylic alcohols.

Furthermore, copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are recognized as a potent strategy for constructing pyrimidine rings. mdpi.com The versatility of this approach could potentially be harnessed for the synthesis of this compound by selecting appropriate alkyne and amidine precursors.

The table below summarizes key aspects of copper-catalyzed pyrimidine synthesis.

CatalystReactantsKey Features
Cu(OTf)₂Methyl azaarenes, 6-amino-pyrimidine-2,4-dionesAerobic oxidative domino cyclization. rsc.org
Cu(OTf)₂Propargylic alcohols, AmidinesPropargylation–cyclization–oxidation tandem reaction. thieme-connect.com
Copper catalystsAlkynes, Amidines/GuanidinesPowerful tool for pyrimidine construction via cycloaddition. mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave irradiation has gained significant traction in organic synthesis due to its ability to accelerate reaction rates, often leading to higher yields and cleaner product profiles. nih.gov This technology has been successfully applied to the synthesis of trifluoromethyl-containing pyrimidines.

A notable example is the microwave-assisted Cu-mediated trifluoromethylation of pyrimidine nucleosides. This method allows for the direct, late-stage introduction of a trifluoromethyl group onto the pyrimidine ring. nih.gov The use of microwave heating significantly enhances the efficiency of the transformation, making it a scalable and high-yielding protocol. nih.gov

Researchers have also utilized microwave irradiation to synthesize fused heterocycles incorporating a trifluoromethyl moiety from trifluoromethylated 1,3-dicarbonyls and various aminoazoles. thieme-connect.com This approach provides rapid access to complex heterocyclic systems in high yields and with very short reaction times. thieme-connect.com The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has also been achieved via a microwave-assisted, three-component reaction, demonstrating the versatility of this technique. rsisinternational.org

More recently, a microwave-assisted synthesis of 6-methoxy-5,6-dihydro-5-azapurines has been developed, which relies on the cyclization of aminotriazole-derived formamidines. acs.orgnih.gov This method is noted for its speed and simplicity.

The following table highlights the advantages of microwave-assisted synthesis for trifluoromethylated pyrimidines.

Reaction TypeKey Advantages
Cu-mediated TrifluoromethylationSimple, scalable, high-yielding, mild conditions. nih.gov
Fused Heterocycle SynthesisHigh yields (75–91%), very short reaction times (5 min). thieme-connect.com
1,2,4-Triazolo[1,5-a]pyrimidine SynthesisRapid, three-component reaction. rsisinternational.org
6-Methoxy-5,6-dihydro-5-azapurine SynthesisSimple, fast, relies on accessible reagents. acs.orgnih.gov

Strategies for Trifluoromethyl Group Introduction

The introduction of a trifluoromethyl group onto an aromatic or heteroaromatic ring is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals. Several distinct strategies have been developed for this purpose.

Halogen/Fluorine Exchange Mechanisms

One of the earliest and still relevant methods for introducing fluorine is through halogen exchange, often referred to as the Swarts reaction. This process typically involves treating a chlorinated precursor with a fluoride (B91410) source. For instance, the synthesis of trifluoromethylpyridines can be achieved through the chlorination and subsequent fluorination of picoline. nih.gov This method has been extended to the pyrimidine series, where tetrachloropyrimidine can be reacted with anhydrous potassium fluoride at high temperatures to yield, among other products, trifluoromethylpyrimidines. rsc.org The reactivity of halogenated fluorine compounds generally follows the order: ClF₅ > ClF₃ > BrF₅ > IF₇ > ClF > BrF₃ > BrF. nih.gov

Direct Trifluoromethylation Methods using Active Species

Direct trifluoromethylation involves the introduction of a CF₃ group onto a pre-formed ring system using a reactive trifluoromethyl source. A pioneering example is the direct trifluoromethylation of pyrimidine nucleosides using trifluoromethyl iodide and copper powder. rsc.orgrsc.org This reaction provided the first instance of direct trifluoromethylation on a nucleoside.

More contemporary methods utilize "Chen's reagent" (methyl fluorosulfonyldifluoroacetate) for the copper-mediated trifluoromethylation of pyrimidine nucleosides, which can be effectively accelerated by microwave irradiation. nih.gov This highlights the ongoing development of more efficient and user-friendly trifluoromethylating agents.

Trifluoromethyl-Containing Building Block Assembly

An alternative and often more regioselective approach is to construct the pyrimidine ring using a building block that already contains the trifluoromethyl group. nih.gov This strategy avoids potential issues with selectivity that can arise in direct trifluoromethylation. researchgate.net A common and versatile building block is ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov For example, novel trifluoromethyl pyrimidine derivatives have been synthesized in a four-step reaction sequence starting from ethyl trifluoroacetoacetate. frontiersin.org This building block approach is also central to the synthesis of various agrochemicals. nih.gov The use of trifluoromethoxylated pyridines and pyrimidines as synthetic building blocks is also gaining traction for the development of new materials and biologically active molecules. nih.govresearchgate.net

The table below compares the different strategies for introducing a trifluoromethyl group.

StrategyDescriptionExample
Halogen/Fluorine ExchangeReplacement of halogens (e.g., Cl) with fluorine. nih.govReaction of tetrachloropyrimidine with KF. rsc.org
Direct TrifluoromethylationIntroduction of a CF₃ group onto a pre-existing ring. rsc.orgrsc.orgUse of CF₃I and copper powder on pyrimidine nucleosides. rsc.orgrsc.org
Building Block AssemblyConstruction of the ring from a CF₃-containing precursor. nih.govSynthesis from ethyl trifluoroacetoacetate. frontiersin.org

Functional Group Interconversions and Derivatization from this compound Precursors

Once the core this compound scaffold is synthesized, further derivatization through functional group interconversions (FGI) is a powerful strategy to create a diverse library of analogs. FGI refers to the conversion of one functional group into another. ub.edu

For instance, a synthesized 5-trifluoromethylpyrimidine derivative can serve as a precursor for a variety of other compounds. A new series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as EGFR inhibitors, showcasing the potential for derivatization. nih.gov The synthesis involved multiple steps, including the introduction of different amide moieties. nih.gov

The reactivity of the pyrimidine ring, influenced by the electron-withdrawing trifluoromethyl group, allows for various transformations. For example, the chlorine atoms in a precursor like 2,4-dichloro-5-trifluoromethylpyrimidine can be sequentially substituted by different nucleophiles to build molecular complexity. This approach was used to create a series of compounds with potential antitumor activity. nih.gov The functional group tolerance of certain synthetic methods, such as iron-catalyzed cross-coupling, also underscores the potential for further derivatization of the resulting products. acs.org

Conversion of Hydroxyl Groups (e.g., Chlorination)

The conversion of a hydroxyl group on a pyrimidine ring into a chloro group is a fundamental and widely used strategy. This transformation is crucial because the hydroxyl group itself is a poor leaving group for nucleophilic substitution, while the resulting chloro-substituent is an excellent leaving group. This activation step opens the door for a wide array of subsequent nucleophilic substitution reactions.

Phosphoryl chloride (POCl₃) is the most common and effective reagent for this transformation. The reaction typically involves heating the hydroxypyrimidine substrate with POCl₃, sometimes in the presence of a base such as pyridine or in a sealed reactor under solvent-free conditions. mdpi.comgoogle.com This method is efficient and has been demonstrated to be suitable for large-scale preparations. mdpi.com The general procedure involves mixing the hydroxyl-containing pyrimidine with POCl₃ and heating the mixture. After the reaction is complete, the mixture is carefully quenched with cold water and neutralized to isolate the chlorinated product. mdpi.com

A representative chlorination reaction is detailed in the table below, showcasing the conversion of a dihydroxymethylpyrimidine to its corresponding dichloro derivative.

Table 1: Example of Hydroxypyrimidine Chlorination

Starting Material Reagents Conditions Product Yield Reference

Ester Group Hydrolysis and Modifications

Ester groups attached to the pyrimidine ring serve as versatile synthetic handles. They can be hydrolyzed to form carboxylic acids, which can then participate in other reactions like amide bond formation or decarboxylation. The hydrolysis of pyrimidine-5-carboxylic acid esters is typically performed under basic conditions, for example, using sodium hydroxide (NaOH) in an aqueous or alcoholic medium. researchgate.net

Research has shown that the alkaline hydrolysis of these esters can sometimes lead to different outcomes depending on the substrate and reaction conditions. While the expected product is the corresponding pyrimidine-5-carboxylic acid, rearrangements have also been reported. researchgate.net However, in many documented cases, the hydrolysis proceeds cleanly to yield the carboxylic acid without rearrangement. The structure of the resulting acid can be confirmed through spectral analysis and by demonstrating its subsequent decarboxylation to the known pyrimidine derivative. researchgate.net

The following table presents a typical ester hydrolysis reaction on a pyrimidine derivative.

Table 2: Example of Pyrimidine Ester Hydrolysis

Starting Material Reagents Conditions Product Reference

Amination and Alkylation Reactions

The chloro-substituted pyrimidines, synthesized as described in section 2.3.1, are key intermediates for introducing nitrogen-based functional groups through amination and alkylation reactions.

Amination Amination is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group on the pyrimidine ring is displaced by an amine. This reaction is fundamental for synthesizing a vast range of biologically active molecules. The reaction can be performed by heating the chloropyrimidine with the desired amine in a suitable solvent, often with a base to neutralize the HCl generated. nih.gov More recent studies have focused on developing more environmentally benign conditions, demonstrating that these aminations can proceed efficiently in water with a catalytic amount of acid. acs.orgnih.gov The electronic properties of the amine and the pyrimidine ring influence the reaction rate and outcome. acs.orgnih.gov

A specific example from the literature involves the reaction of 2,4-dichloro-5-trifluoromethylpyrimidine with an aminothiophene derivative to create a more complex molecule, as shown below.

Table 3: Example of Pyrimidine Amination

Starting Material 1 Starting Material 2 Product Reference

Alkylation Alkylation reactions can introduce alkyl groups onto the nitrogen atoms of the pyrimidine ring or onto an existing amino substituent. N-alkylation is a common reaction for pyrimidine derivatives and can lead to N-alkyl products that may exhibit different biological activities compared to their non-alkylated counterparts. smolecule.com The reaction can sometimes yield a mixture of products, such as both N- and O-alkylation when a hydroxyl group is also present and not converted to a chloro group first. osi.lv The choice of alkylating agent and reaction conditions determines the selectivity and yield of the alkylation process.

Table 4: General Representation of N-Alkylation

Substrate Reagent Product Type Reference

Reactivity and Reaction Mechanisms of 5 Methyl 4 Trifluoromethyl Pyrimidine Scaffolds

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The electron-deficient character of the pyrimidine ring, exacerbated by the -CF3 group at C4, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). acs.org Halogen atoms, when present at the C2, C4, or C6 positions, serve as excellent leaving groups in SNAr reactions.

In pyrimidine systems, nucleophilic attack is generally favored at the C4/C6 positions over the C2 position. researchgate.netstackexchange.com This preference is attributed to the greater stabilization of the Meisenheimer complex intermediate formed upon attack at C4 or C6. The negative charge in the intermediate can be delocalized onto both ring nitrogens, whereas attack at C2 allows delocalization onto only one nitrogen. For a substrate like 4-chloro-5-methyl-6-(trifluoromethyl)pyrimidine, the C4 position is blocked by the -CF3 group (assuming the chlorine is at C6 or C2). If we consider a hypothetical 2-chloro-5-methyl-4-trifluoromethyl-pyrimidine, nucleophilic attack would still preferentially occur at the C6 position if it were unsubstituted, and at the C2 position over attack on the -CF3 group itself.

The presence of the -CF3 group at C4 strongly activates the C6 and C2 positions for nucleophilic attack. Studies on related 2,4-dichloropyrimidines have shown that substitution occurs preferentially at C4. acs.org In the case of a scaffold like 4-chloro-5-methyl-6-(trifluoromethyl)pyrimidine, the chlorine at C4 would be exceptionally labile. However, for the named compound, which lacks a leaving group, direct nucleophilic substitution is not feasible. Its derivatives, such as 4-chloro-5-methyl-pyrimidine, are the typical substrates for these reactions. The quaternization of a nitrogen atom in the pyrimidine ring can further enhance its reactivity towards nucleophiles, often allowing reactions to proceed under milder conditions. wur.nl

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic aromatic substitution on the pyrimidine ring is an inherently difficult reaction due to the electron-withdrawing nature of the two ring nitrogen atoms, which deactivates the ring towards attack by electrophiles. researchgate.net The presence of an additional, powerful electron-withdrawing trifluoromethyl group, as in 5-methyl-4-trifluoromethyl-pyrimidine, further deactivates the ring, making EAS exceptionally challenging. latech.edu

Electron-withdrawing groups generally direct electrophilic attack to the meta position. wikipedia.org In the pyrimidine ring, the C5 position is the most electron-rich and is the usual site for any EAS that does occur, as it is meta to both ring nitrogens. However, in the target compound, this position is already substituted with a methyl group. Therefore, any potential EAS reaction would have to occur at the highly deactivated C2 or C6 positions, which is energetically unfavorable. Successful electrophilic substitution on pyrimidine rings typically requires the presence of multiple electron-donating or activating groups to overcome the ring's inherent deactivation, a condition not met by the this compound scaffold. researchgate.net

Cyclization and Annulation Reactions Involving the Pyrimidine Moiety

The this compound scaffold can be utilized in the synthesis of fused heterocyclic systems. These reactions often proceed by first introducing functional groups onto the pyrimidine ring, which then undergo intramolecular cyclization.

A common strategy involves the reaction of a 2-aminopyrimidine (B69317) with a bifunctional reagent to construct a new fused ring. For instance, the reaction of 2-amino-4-(trifluoromethyl)pyrimidine (B92195) with bromoacetaldehyde (B98955) diethyl acetal (B89532) leads to the formation of a 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine (B1354066) system. stackexchange.com The reaction proceeds via initial formation of a Schiff base, followed by an intramolecular nucleophilic attack of a ring nitrogen onto the carbon bearing the bromine, resulting in cyclization and subsequent aromatization. stackexchange.com

Another approach is the inverse-electron-demand Diels-Alder reaction, where an electron-deficient heterocycle like a pyrimidine can react with an electron-rich dienophile. mdpi.com Although less common for pyrimidines themselves compared to 1,3,5-triazines, appropriately substituted pyrimidines can participate in such cycloadditions to form new ring systems. mdpi.com Furthermore, ring transformation reactions, where a nucleophile attacks the pyrimidine ring leading to ring-opening and subsequent re-cyclization into a different heterocyclic system, have been observed, particularly with quaternized pyrimidinium salts. wur.nl

Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrimidine rings. To utilize the this compound scaffold in these reactions, it must first be halogenated, for example, to 2-chloro- or 4-chloro-5-methyl-6-(trifluoromethyl)pyrimidine.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling a halo-pyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govrsc.org The high reactivity of chloropyrimidines, enhanced by the -CF3 group, facilitates these couplings. acs.org For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines have been successfully coupled with a variety of aryl and heteroaryl boronic acids using catalysts like XPhosPdG2/XPhos under microwave irradiation, a technique directly applicable to trifluoromethylated pyrimidines. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Trifluoromethylated Heterocycles

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemperature / TimeYieldRef
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine4-methoxyphenylboronic acidXPhosPdG2 / XPhos (10 mol%)K2CO3EtOH / H2O135 °C (Microwave) / 40 min91% nih.gov
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidinePhenylboronic acidPdCl2(dppf) (10 mol%)K2CO3Dioxane / H2O110 °C (Microwave) / 40 min83% nih.gov
2-chloro-5-(trifluoromethyl)pyridine4-tolylboronic acidPd(PPh3)4 (4 mol%)Na2CO3Toluene / EtOH / H2O100 °C / 16 h98% rsc.org

Heck Reaction: The Heck reaction couples a halo-pyrimidine with an alkene to introduce an alkenyl substituent. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction is tolerant of many functional groups and provides a direct route to vinyl- and styryl-pyrimidines. nih.gov While direct examples on the this compound core are scarce in the provided literature, the methodology has been applied to secondary trifluoromethylated alkyl bromides, indicating its feasibility for substrates containing this group. beilstein-journals.org The mechanism involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by olefin insertion and subsequent β-hydride elimination. libretexts.orgprinceton.edu

Regioselectivity and Stereoselectivity in this compound Chemistry

Regioselectivity: The regiochemical outcome of reactions on the this compound scaffold is highly dependent on the reaction type and is directed by the electronic properties of the substituents.

Nucleophilic Aromatic Substitution: In dihalopyrimidines, nucleophilic attack is regioselective for the C4/C6 positions over C2. researchgate.netstackexchange.com For a monosubstituted halopyrimidine like 2-chloro-5-methyl-4-trifluoromethyl-pyrimidine, the presence of the -CF3 group at C4 and the methyl group at C5 would direct incoming nucleophiles to the C6 position, which is para to the -CF3 group and less sterically hindered than the C2 position. If both C2 and C6 positions were available for substitution (e.g., in 2,6-dichloro-5-methyl-4-trifluoromethyl-pyrimidine), selectivity would be influenced by a combination of electronics and sterics, but the C6 position is generally more activated by a C4 electron-withdrawing group. stackexchange.comnih.gov

Cyclization Reactions: The formation of fused rings often exhibits high regioselectivity. In the synthesis of imidazo[1,2-a]pyrimidines from 2-aminopyrimidines, cyclization occurs through the N1 nitrogen of the pyrimidine ring, leading to a single major product isomer. stackexchange.com This is governed by the relative nucleophilicity of the two ring nitrogens and the stability of the transition states. The nitrogen further from the electron-withdrawing -CF3 group (N1) is more nucleophilic and preferentially attacks the electrophilic center to initiate cyclization. stackexchange.com

Coupling Reactions: In dihalopyrimidines, selective coupling can often be achieved by tuning reaction conditions. For instance, in pyrido[3,2-d]pyrimidines, amination has shown high regioselectivity for the C2 position, while thiolation selectivity was dependent on other substituents. nih.gov This highlights that the nature of the nucleophile and catalyst system can overcome inherent electronic preferences to achieve selective functionalization.

Stereoselectivity: Stereoselectivity becomes relevant when new chiral centers are formed. In hydrogenation reactions of related tetrazolo[1,5-a]pyrimidines, the reduction can lead to chiral centers in the resulting tetrahydropyrimidine (B8763341) ring. beilstein-archives.orgnih.gov For intramolecular Heck reactions that form new rings, the stereochemistry of the olefin insertion step is typically syn, and the regioselectivity (exo vs. endo cyclization) is governed by the length and flexibility of the tether connecting the reacting moieties. princeton.edu

Based on a review of the available scientific literature, there is no specific experimental spectroscopic or spectrometric data for the compound This compound . Research articles and chemical databases provide information on various related isomers and derivatives, but not for this exact molecular structure.

Therefore, it is not possible to provide the detailed analysis for the specified outline sections (4.1 through 4.2.1) and associated data tables for this compound.

For reference, scientific studies do contain detailed characterization for other trifluoromethyl-pyrimidine derivatives. For example, extensive NMR and MS data are available for various substituted 5-trifluoromethylpyrimidine derivatives, 4-methoxy-2-(trifluoromethyl)pyrimidine, and 5-chloro-2-(trifluoromethyl)pyrimidine. nih.govrsc.org However, this information is not directly applicable to the specific isomer requested.

Should data for this compound become available in published literature, a detailed article based on the requested outline could be generated.

Advanced Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry (MS) Applications

Liquid Chromatography-Mass Spectrometry (LCMS) for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LCMS) is an indispensable tool for monitoring the progress of chemical reactions leading to the synthesis of pyrimidine (B1678525) derivatives. This hybrid technique couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information about the molecular weight of reactants, intermediates, and the final product in real-time.

In the synthesis of related 5-trifluoromethyl-2-aminopyrimidine derivatives, LCMS analysis is routinely performed to confirm the identity of target molecules and monitor reaction completion. nih.gov The system typically employs a reversed-phase column and a mobile phase consisting of an organic solvent like methanol (B129727) and an aqueous component, often with an additive like formic acid to improve ionization. nih.gov The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluted compounds, which is a definitive indicator of the presence of the desired product. nih.gov

Table 1: Representative LCMS Parameters for Analysis of Trifluoromethyl-Pyrimidine Derivatives

Parameter Description Source(s)
Instrument Shimadzu LCMS-2020 nih.gov
Mobile Phase A Methanol nih.gov
Mobile Phase B Water with 0.1% Formic Acid nih.gov

| Analysis Goal | Reaction monitoring, molecular weight confirmation | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure. For 5-Methyl-4-trifluoromethyl-pyrimidine, IR spectroscopy can confirm the presence of the key pyrimidine core, the methyl group, and the trifluoromethyl group.

The analysis of related pyrimidine compounds reveals characteristic absorption bands. researchgate.net The trifluoromethyl (CF₃) group typically exhibits strong absorption bands due to C-F stretching vibrations. The pyrimidine ring itself has a series of characteristic stretching and bending vibrations for its C=N and C=C bonds, while the methyl (CH₃) group shows absorptions related to C-H stretching and bending modes. acs.orgmdpi.com These spectral fingerprints are vital for structural confirmation. acs.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Source(s)
Trifluoromethyl (-CF₃) C-F Stretch 1100-1350 (strong) mdpi.com
Pyrimidine Ring C=N, C=C Stretch 1400-1650 researchgate.netacs.org
Methyl (-CH₃) C-H Asymmetric/Symmetric Stretch 2850-3000 researchgate.net

| Methyl (-CH₃) | C-H Bending | 1375-1450 | researchgate.net |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline form. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for confirming stereochemistry and understanding packing forces in the crystal lattice. mdpi.com

For novel pyrimidine derivatives, growing single crystals suitable for X-ray diffraction is a key step in their characterization. mdpi.com The process involves diffracting X-rays off the ordered planes of atoms within the crystal. The resulting diffraction pattern is mathematically analyzed to generate a three-dimensional electron density map, from which the exact positions of the atoms can be determined. mdpi.comacs.org This method has been successfully used to confirm the 3D structure of related 5-trifluoromethyl-thiazolo[4,5-d]pyrimidine compounds. mdpi.com

Table 3: Information Obtained from X-ray Crystallography

Data Type Significance Source(s)
3D Molecular Structure Provides definitive confirmation of connectivity and stereochemistry. mdpi.com
Bond Lengths & Angles Offers precise geometric parameters of the molecule. acs.org
Crystal Packing Reveals intermolecular interactions (e.g., hydrogen bonding, π-stacking). mdpi.com

| Space Group & Unit Cell | Defines the symmetry and dimensions of the crystal lattice. | acs.org |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental to both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common techniques employed.

HPLC is a high-resolution separation technique used to assess the purity of the final compound and to isolate it from reaction mixtures. researchgate.net For pyrimidine derivatives, reversed-phase HPLC is typically the method of choice. researchgate.net

In the analysis of 5-trifluoromethyl-2-aminopyrimidine derivatives, an Agilent 1260 Series HPLC system equipped with a C18 column is often utilized. nih.gov The separation is achieved by running a mobile phase, commonly a mixture of acetonitrile (B52724) and water containing an additive like trifluoroacetic acid (TFA), through the column. acs.org The components of the mixture are separated based on their differential partitioning between the stationary phase (C18) and the mobile phase. A UV detector is used to monitor the eluent, and the purity of the compound is determined by integrating the area of its corresponding peak. nih.govacs.org

Table 4: Typical HPLC Parameters for Purity Analysis of Pyrimidine Derivatives

Parameter Description Source(s)
System Agilent 1260 Series or similar nih.govacs.org
Column C18 (e.g., COSMOSIL 5C18-AR-II, 4.6 mm × 250 mm) nih.govresearchgate.net
Mobile Phase Acetonitrile and water, often with 0.1% TFA acs.orgacs.org
Flow Rate Typically 1.0 mL/min nih.gov

| Detector | UV (e.g., at 254 nm) | nih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily to monitor the progress of a chemical reaction. nih.gov By spotting the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) and developing it in an appropriate solvent system, the reactants and products can be separated and visualized.

The synthesis of various 5-methyl-pyrimidine derivatives is frequently monitored by TLC to determine when the reaction is complete. nih.gov The choice of eluent is critical for achieving good separation. Common solvent systems include mixtures of a polar solvent like methanol (MeOH) or ethyl acetate (B1210297) (EtOAc) with a less polar solvent such as dichloromethane (B109758) (DCM) or hexane. mdpi.comnih.gov The separated spots are visualized under UV light or by staining.

Table 5: Example TLC Systems for Monitoring Pyrimidine Synthesis

Eluent System (v/v) Application Source(s)
5% Methanol in Dichloromethane Monitoring synthesis of a 5-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one nih.gov
50% Ethyl Acetate in Hexane Monitoring synthesis of a 5-methyl-2-pyridinyl-6-(trifluoromethyl)pyrimidin-4(3H)-one nih.gov

| Ethyl Acetate : Hexane (1:1) | Monitoring purity of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines | mdpi.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, AM1)

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. Density Functional Theory (DFT) is a widely used method for studying pyrimidine (B1678525) derivatives due to its balance of accuracy and computational cost. ijcce.ac.ir The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is frequently employed, often paired with basis sets like 6-311++G(d,p), to optimize molecular geometries and calculate various properties. researchgate.netphyschemres.org Such calculations allow for the determination of thermodynamic parameters and the exploration of structural aspects like bond lengths, bond angles, and dipole moments. jchemrev.com These theoretical models provide a detailed picture of the molecule's behavior at the atomic level.

The electronic structure of a molecule is key to its chemical reactivity. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov For pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring, while the LUMO may be located across the entire molecule. nih.govirjweb.com The energies of these orbitals and the resulting energy gap can be used to calculate global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index. scribd.comresearchgate.net

ParameterDFT/B3LYPTD-DFT
E HOMO (eV) -4.236-4.208
E LUMO (eV) -2.154-2.106
Energy Gap (ΔE) (eV) 2.0822.102
Ionization Potential (I) (eV) 4.2364.208
Electron Affinity (A) (eV) 2.1542.106
Chemical Hardness (η) (eV) 1.0411.051
Electronegativity (χ) (eV) 3.1953.155
Electrophilicity Index (ω) (eV) 4.9034.735
Data sourced from a study on a related pyrimidine derivative. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. It helps identify sites for nucleophilic and electrophilic attacks. irjweb.com In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For pyrimidine derivatives, the nitrogen atoms often represent the most negative potential, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.netrsc.org

Computational methods are essential for determining the most stable three-dimensional structure of a molecule. Conformational analysis identifies the lowest energy conformers by calculating the potential energy surface as a function of torsional angles. For molecules with flexible groups, such as alkyl chains, certain conformations are energetically preferred to minimize steric repulsion. acs.org

The optimized molecular geometry provides precise data on bond lengths, bond angles, and dihedral angles. scielo.org.mx This theoretical data can be validated by comparison with experimental results from X-ray crystallography of the same or closely related compounds. jchemrev.com For instance, the crystal structure of a complex quinobenzothiazinium derivative containing a trifluoromethyl group reveals a nearly planar tetracyclic system. mdpi.com The bond lengths and angles determined experimentally provide a benchmark for the accuracy of the computational methods used.

Table 2: Selected Experimental Bond Lengths and Angles for a Related Quinobenzothiazinium Structure (Note: Data from the crystal structure of 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] ijcce.ac.irresearchgate.netbenzothiazinium chloride. mdpi.com This illustrates the type of geometric data obtained.)

Bond/AngleLength (Å) / Degrees (°)
C6a–S7–C7a Angle 102.3°
C11a–N12–C12a Angle 123.4°
Dihedral Angle (Benzene Ring to Quinoline System) 173.47°
Data sourced from X-ray analysis of a related compound. mdpi.com

The aromaticity of the pyrimidine ring can be quantified using geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index is calculated based on the deviation of bond lengths within the ring from an optimal value, representing a fully aromatic system (like benzene, for which HOMA = 1). acs.org The formula involves the number of bonds in the ring, a normalization factor, and the experimentally or computationally determined bond lengths. acs.org A value closer to 1 indicates high aromaticity, while values near 0 suggest a non-aromatic, Kekulé-like structure. acs.org This analysis is critical for understanding the stability and reactivity of the heterocyclic ring in 5-Methyl-4-trifluoromethyl-pyrimidine.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are highly effective in predicting spectroscopic properties, which can then be correlated with experimental spectra for structural confirmation. DFT methods can accurately compute vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). nih.govnih.gov

Calculated vibrational frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP/6-31G(d)) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental FT-IR data. scielo.org.mx Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion. researchgate.netscielo.org.mx

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating ¹H and ¹³C chemical shifts. nih.govresearchgate.net The theoretical shifts are typically referenced against a standard like Tetramethylsilane (TMS) and compared with experimental results, providing a powerful tool for structure elucidation. researchgate.net

Electronic properties and UV-Vis absorption spectra are predicted using Time-Dependent DFT (TD-DFT). jchemrev.comnih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) observed experimentally. mdpi.com

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Related Pyrimidine Derivative (Note: Data is representative of the correlation typically observed for pyrimidine derivatives. researchgate.netnih.govmdpi.com)

Spectroscopic TechniqueExperimental ValueCalculated Value
FT-IR (C=O stretch, cm⁻¹) ~1666Scaled frequency
¹H NMR (Ar-H, ppm) 7.12–7.70GIAO calculated shift
¹³C NMR (Ar-C, ppm) 107.17–164.15GIAO calculated shift
UV-Vis (λ_max, nm) ~275TD-DFT calculated λ_max
Values are illustrative based on data for related trifluoromethyl- and methyl-pyrimidine derivatives. mdpi.commdpi.com

Molecular Docking and Ligand-Target Interaction Prediction (Non-Clinical)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. nih.gov This non-clinical simulation is crucial in drug discovery for predicting binding affinity and understanding the molecular basis of interaction. bohrium.com For pyrimidine derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes. scielo.org.mxbohrium.com

In a typical docking study, the ligand is placed into the binding site of a protein, and its conformation and orientation are optimized to find the most stable binding mode, which is ranked by a scoring function. nih.gov The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and amino acid residues in the protein's active site. acs.org For example, studies on trifluoromethyl-containing pyrimidine derivatives have predicted binding to the hydrophobic pocket of specific enzymes, with interactions like hydrogen bonds to key residues such as GLU166. nih.govbohrium.com These theoretical predictions provide valuable hypotheses for further experimental testing.

Structure Activity Relationship Sar Studies in 5 Methyl 4 Trifluoromethyl Pyrimidine Analogs

Impact of the Trifluoromethyl Group on Molecular Interactions

The trifluoromethyl (-CF3) group is a key substituent that significantly modulates the physicochemical properties and biological activity of the pyrimidine (B1678525) scaffold. mdpi.com Its strong electron-withdrawing nature, coupled with its size and lipophilicity, influences everything from ring stability to metabolic fate. mdpi.comresearchgate.net

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. nih.gov When attached to the pyrimidine ring, it significantly decreases the electron density of the aromatic system. This strong inductive effect enhances the electrophilic character of the pyrimidine ring, making it more susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. bhu.ac.inslideshare.net Conversely, electrophilic substitution becomes more difficult but is directed to the 5-position, which is the least electron-deficient. wikipedia.org The presence of the -CF3 group can also lead to greater positive charge-delocalization in cationic intermediates, which can influence reaction pathways and selectivity. nih.gov

This alteration of the electronic landscape of the pyrimidine ring can have profound effects on its stability and reactivity. The strong carbon-fluorine bonds within the trifluoromethyl group itself contribute to its high metabolic stability. mdpi.com

The trifluoromethyl group generally increases the lipophilicity of a molecule, a property that affects its ability to cross cell membranes and interact with hydrophobic pockets in biological targets. mdpi.comresearchgate.net The Hansch π parameter, a measure of lipophilicity, for a trifluoromethyl group is +0.88. mdpi.com This increased lipophilicity can enhance the absorption of a drug and its transport within the body. mdpi.comnih.gov

The introduction of a trifluoromethyl group can also significantly impact binding affinity. The high electronegativity of the fluorine atoms can lead to improved hydrogen bonding and electrostatic interactions with biological targets. mdpi.comresearchgate.net Furthermore, the -CF3 group is larger than a methyl group, which can lead to enhanced hydrophobic interactions within a binding site, potentially increasing both affinity and selectivity. mdpi.com For instance, the replacement of a methyl group with a trifluoromethyl group in one series of compounds resulted in a 30-fold increase in potency due to interactions with specific amino acid residues in the target's binding pocket. nih.gov However, the effect of this substitution is not always positive and depends on the specific molecular context. researchgate.netnih.gov

A significant advantage of incorporating a trifluoromethyl group into a drug candidate is the enhancement of its metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, with a bond dissociation energy of approximately 485.3 kJ/mol, making the -CF3 group resistant to enzymatic degradation, particularly by cytochrome P450 enzymes. mdpi.com This increased stability can lead to a longer half-life and reduced drug dosage. mdpi.com

Replacing a metabolically vulnerable methyl or hydrogen group with a trifluoromethyl group is a common strategy to block metabolic hotspots on a molecule. mdpi.com For example, studies have shown that trifluoromethyl analogs of certain compounds exhibit significantly greater resistance to microsomal metabolism compared to their methyl counterparts. nih.gov This protective effect can be global, shielding other parts of the molecule from metabolic attack as well. nih.gov

Role of the Methyl Substituent and Pyrimidine Core Modifications

Modifications to the pyrimidine core itself, such as the introduction of additional nitrogen atoms to form a triazine, can drastically increase reactivity. acs.org Conversely, fusing the pyrimidine ring with other aromatic systems, like in quinazoline, can also modulate biological activity. acs.org The relative positions of nitrogen atoms are also critical; for instance, a pyrimidine derivative might be active while its pyrazine (B50134) regioisomer is not. acs.org

Influence of Other Substituents on Chemical Reactivity and Biological Activity (Mechanistic)

The introduction of other substituents onto the 5-methyl-4-trifluoromethyl-pyrimidine scaffold can further fine-tune its chemical reactivity and biological profile. The nature and position of these substituents are critical. For example, introducing electron-withdrawing groups like nitro (-NO2) or cyano (-CN) can further enhance the electrophilicity of the pyrimidine ring, accelerating nucleophilic substitution reactions. acs.orgfrontiersin.org Conversely, electron-donating groups such as amino (-NH2) or methoxy (B1213986) (-OMe) can decrease this reactivity. acs.org

The biological activity is also highly dependent on the nature of these additional substituents. In a series of 5-trifluoromethylpyrimidine derivatives, compounds with phenyl derivatives as substituents showed good antitumor activity, which was further enhanced by the presence of a fluorine atom on the phenyl ring. nih.gov In another study, the introduction of halogen atoms and electron-withdrawing groups like -CN and -NO2 on a related scaffold increased antifungal activity. frontiersin.org The specific placement of these substituents is also crucial, with para-substituted compounds sometimes exhibiting stronger activity than their meta-substituted counterparts. acs.org

Comparative Studies with Non-Fluorinated Pyrimidine Analogs

Comparative studies between fluorinated and non-fluorinated pyrimidine analogs consistently highlight the significant impact of fluorine substitution. In many cases, fluorinated pyrimidines exhibit enhanced biological activity. For example, a comparative study on antitumor agents showed that a trifluoromethyl-substituted pyrimidine derivative was significantly more potent than the non-fluorinated drug 5-fluorouracil (B62378) (5-FU). nih.gov

Mechanistic Biological Studies and Research Applications

Molecular Target Interaction Mechanisms of 5-Methyl-4-trifluoromethyl-pyrimidine Derivatives

Derivatives of the this compound scaffold have been the subject of various mechanistic studies to elucidate their interactions with biological targets. These investigations have revealed that their biological activities often stem from specific molecular interactions, including the modulation of enzymes and receptors, interference with critical biosynthetic pathways, and, in some related heterocyclic systems, direct interaction with genetic material.

Research has identified that certain trifluoromethyl-pyrimidine derivatives can act as potent inhibitors of key enzymes involved in cellular signaling and bacterial viability.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A series of novel 5-trifluoromethylpyrimidine derivatives have been specifically designed and synthesized to function as inhibitors of EGFR. nih.gov The EGFR signaling pathway is crucial for cell growth and proliferation, and its abnormal expression is linked to various tumors. nih.gov Studies have shown that these compounds can effectively inhibit EGFR kinase activity. For example, one derivative, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, demonstrated an IC₅₀ value of 0.091 μM against EGFR kinase. nih.gov Molecular docking simulations suggest these compounds can embed tightly within the active pocket of EGFR. nih.gov This inhibition of EGFR is a key mechanism behind their observed antitumor effects, leading to the induction of apoptosis and cell cycle arrest in cancer cells. nih.govnih.gov

Bacterial Enzyme Inhibition: Derivatives have also been developed as inhibitors of bacterial enzymes essential for survival. One study focused on 4'-phosphopantetheinyl transferases (PPTases), which are vital for bacterial cell viability and virulence. acs.orgacs.org A class of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, which includes a trifluoromethyl-substituted pyridine (B92270) ring, was found to exhibit submicromolar inhibition of the bacterial Sfp-PPTase with no activity against the human equivalent. acs.org This selective inhibition disrupts post-translational modifications necessary for the bacteria, attenuating secondary metabolism and preventing growth. acs.orgacs.org

Fungal Adhesin Inhibition: In the context of antifungal activity, novel α-pyrone derivatives have been shown to inhibit biofilm formation in Candida albicans. Molecular docking studies suggest that these compounds may target the N-terminal peptide-binding cavity of the ALS3 adhesin protein, a key factor in fungal adhesion and biofilm development. acs.org

Receptor Modulation: In the central nervous system, positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor have been developed from related heterocyclic scaffolds like triazolopyridine containing trifluoromethyl groups. nih.gov These compounds bind to an allosteric site on the receptor, enhancing its response to the endogenous ligand glutamate, a mechanism with potential therapeutic applications in CNS disorders. nih.gov

A well-established mechanism for pyrimidine (B1678525) analogs is the disruption of nucleic acid synthesis. This can occur through the inhibition of key enzymes required for the production of nucleotide building blocks.

The action of fluorinated pyrimidines, such as the widely known 5-fluorouracil (B62378) (5-FU), provides a model for this mechanism. mdpi.com Metabolites of 5-FU are known to inhibit thymidylate synthase (TS), an enzyme critical for the de novo synthesis of thymidylate, a necessary component of DNA. mdpi.com This inhibition leads to a "thymineless death" in rapidly dividing cells. mdpi.com Similarly, trifluorothymine, a trifluoromethyl-substituted pyrimidine, has metabolites that can form a stable covalent complex with TS, disrupting its function. mdpi.com

Furthermore, pyrimidine analogs can be incorporated into DNA and RNA. utmb.edu For instance, 5-azacytidine, an analog of cytidine, is known to be a specific inhibitor of 5-methylcytosine (B146107) formation in both tRNA and DNA. utmb.edu The hypothesis is that the incorporation of these fraudulent bases into nucleic acid strands at sites destined for modification leads to strong, potentially irreversible binding to the modifying enzymes, thereby inhibiting their function. utmb.edu This disruption of nucleotide biosynthesis and nucleic acid modification is a key strategy employed by antiviral and anticancer agents. mdpi.com

DNA intercalation is a mechanism where molecules insert themselves between the base pairs of the DNA double helix. researchgate.netnih.govresearchgate.net This action can deform the DNA structure, interfering with fundamental processes like replication and transcription and ultimately leading to cell death. nih.govresearchgate.net While direct DNA intercalation studies specifically for this compound are not extensively detailed in the provided context, the mechanism is well-explored for other fused heterocyclic systems that serve as a model.

Acridine derivatives, for example, are classic DNA intercalating agents. mdpi.com Their planar aromatic structure facilitates insertion into the DNA helix, while side chains interact with the major or minor grooves, influencing binding affinity and sequence selectivity. mdpi.com Some acridine-based drugs act as "topoisomerase poisons" by forming a stable ternary complex with DNA and topoisomerase enzymes, which prevents the re-ligation of the DNA strand after cleavage. mdpi.com

Similarly, studies on acs.orgnih.govtriazolo[4,3-a]quinoxalines have been conducted to design DNA intercalators that also inhibit topoisomerase II. nih.gov Molecular docking has shown that the planar triazoloquinoxaline chromophore can be positioned between DNA bases, with side chains acting as minor groove binders to enhance affinity. nih.gov These examples from related heterocyclic structures illustrate that DNA intercalation is a plausible mechanism of action for appropriately designed planar pyrimidine derivatives, representing a key strategy in the development of anticancer agents. researchgate.net

In Vitro Cellular Activity Studies in Academic Models

The biological potential of this compound derivatives has been extensively evaluated through in vitro assays against various cell lines and microbial species. These studies provide crucial data on their antiproliferative and antimicrobial efficacy.

Derivatives of trifluoromethyl-pyrimidine have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is often attributed to mechanisms such as EGFR inhibition. nih.gov

Research has yielded specific data on the efficacy of these compounds. For instance, a series of 5-trifluoromethylpyrimidine derivatives showed potent activity against several cancer cell lines, with some compounds exhibiting greater potency than the reference drug 5-FU. nih.govnih.gov Another study reported that trifluoromethyl pyrimidine derivatives containing an amide moiety displayed moderate anticancer activities against various cell lines at a concentration of 5 µg/mL. nih.gov

Compound/Derivative ClassCell LineActivity MeasurementResultReference
(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u)A549 (Lung)IC₅₀0.35 µM nih.gov
(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u)MCF-7 (Breast)IC₅₀3.24 µM nih.gov
(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u)PC-3 (Prostate)IC₅₀5.12 µM nih.gov
Trifluoromethyl-substituted pyrimidine derivative (17v)H1975 (Lung)IC₅₀2.27 µM nih.gov
Trifluoromethyl pyrimidine derivative (5v)PC-3 (Prostate)% Inhibition at 5 µg/mL64.20% nih.gov
Trifluoromethyl pyrimidine derivative (5r)PC-3 (Prostate)% Inhibition at 5 µg/mL55.32% nih.gov
Trifluoromethyl pyrimidine derivative (5l)PC-3 (Prostate)% Inhibition at 5 µg/mL54.94% nih.gov
Trifluoromethyl pyrimidine derivative (5v)Hela (Cervical)% Inhibition at 5 µg/mL48.25% nih.gov
Trifluoromethyl pyrimidine derivative (5v)A549 (Lung)% Inhibition at 5 µg/mL40.78% nih.gov
Trifluoromethyl pyrimidine derivative (5v)K562 (Leukemia)% Inhibition at 5 µg/mL37.80% nih.gov
Pyrimido[4,5-d]pyrimidine derivative (7d)CCRF-CEM, CEM/7d% Growth<25% at 100 µM mdpi.com
Pyrimido[4,5-d]pyrimidine derivative (7h)CCRF-CEM, CEM/7h% Growth<25% at 100 µM mdpi.com

Derivatives of trifluoromethyl-pyrimidine have been investigated for their broad-spectrum antimicrobial properties, showing promise in combating fungal, bacterial, and viral pathogens.

Antifungal Activity: Several studies have highlighted the potent antifungal effects of these compounds against various plant and human fungal pathogens. A series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety showed significant activity against multiple species of Botrytis cinerea. frontiersin.org Another study found that trifluoromethyl pyrimidine derivatives with an amide group had excellent in vitro activity against B. cinerea and Sclerotinia sclerotiorum. nih.gov Furthermore, research into pyrone-based compounds demonstrated significant inhibition of biofilm formation in the drug-resistant fungus Candida albicans. acs.org

Antibacterial Activity: The antibacterial potential of trifluoromethyl-pyrimidine derivatives has been demonstrated, particularly against Gram-positive bacteria. Research on Sfp-PPTase inhibitors revealed that an advanced analogue, ML267, possessed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.org Studies on bithiazole derivatives showed that replacing a methyl group with a trifluoromethyl group led to the acquisition of antibacterial properties against organisms like S. pyogenes and S. aureus. nih.gov

Antiviral Activity: The antiviral capacity of this chemical class has also been established. In one study, trifluoromethyl pyrimidine derivatives exhibited significant in vivo activity against the Tobacco Mosaic Virus (TMV), with some compounds showing curative and protective effects superior to the commercial agent ningnanmycin. Another project synthesizing pyrimido[4,5-d]pyrimidines found that derivatives with a cyclopropylamino group were remarkably effective against human coronavirus 229E (HCoV-229E). mdpi.com

Activity TypeCompound/Derivative ClassTarget OrganismActivity MeasurementResultReference
Antifungal Trifluoromethyl pyrimidine derivative (5l)Botrytis cinerea% Inhibition at 50 µg/mL100% nih.gov
Antifungal Trifluoromethyl pyrimidine derivative (5j)Botrytis cinerea% Inhibition at 50 µg/mL96.84% nih.gov
Antifungal 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine (5o)Cucumber Botrytis cinerea% Inhibition80.38% frontiersin.org
Antifungal Trifluoromethyl pyrimidine derivative (5u)Rhizoctonia solaniEC₅₀26.0 µg/mL
Antifungal Pyrone derivative (6n)Candida albicans (biofilm)% Inhibition at 20 µg/mL~88% acs.org
Antibacterial 4-Trifluoromethyl bithiazole (MR459)S. pyogenesMIC4 µg/mL nih.gov
Antibacterial 4-Trifluoromethyl bithiazole (MR459)S. aureusMIC16 µg/mL nih.gov
Antibacterial ML267MRSA-Active acs.org
Antiviral Trifluoromethyl pyrimidine derivative (5j)Tobacco Mosaic Virus (TMV)Curative EC₅₀126.4 µg/mL
Antiviral Trifluoromethyl pyrimidine derivative (5m)Tobacco Mosaic Virus (TMV)Protection EC₅₀103.4 µg/mL
Antiviral Pyrimido[4,5-d]pyrimidine (7a, 7b, 7f)Human Coronavirus 229EEC₅₀0.4 - 1.2 µM mdpi.com

Anti-inflammatory Mechanistic Studies

Pyrimidine derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory properties. bohrium.comnih.gov The mechanism of action for pyrimidine-based anti-inflammatory agents is often linked to their ability to inhibit key inflammatory mediators. smolecule.comfrontiersin.org Research on trifluoromethyl-substituted pyrimidines has highlighted their potential as potent anti-inflammatory agents. smolecule.comnih.gov

The anti-inflammatory effects of these compounds are frequently attributed to their inhibitory action against the expression and function of crucial inflammatory mediators such as cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme. smolecule.com By suppressing COX-2 activity, these derivatives can reduce the production of prostaglandins (B1171923) like PGE₂, which are key players in the inflammatory cascade. smolecule.comresearchgate.net

Furthermore, the anti-inflammatory mechanism of pyrimidine derivatives can involve the modulation of critical signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. smolecule.com NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Inhibition of NF-κB activation by trifluoromethyl-pyrimidine compounds can lead to a downstream reduction in the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6), thereby mitigating the inflammatory response. smolecule.com

Structure-activity relationship (SAR) studies have shown that the presence and position of the trifluoromethyl group on the pyrimidine ring are crucial for activity. smolecule.com For instance, trifluoromethyl-substituted pyrimidines bearing electron-withdrawing groups at specific positions on attached phenyl rings have demonstrated considerable selective COX-2 inhibitory potential. smolecule.com

Insecticidal Activity in Research Assays

The trifluoromethyl pyrimidine scaffold is a prominent feature in the development of modern insecticides. bohrium.commdpi.com Research assays have demonstrated that derivatives of this compound exhibit notable insecticidal properties against various agricultural pests.

In one study, a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety were synthesized and evaluated for their insecticidal activity against the fall armyworm (Spodoptera frugiperda) and the oriental armyworm (Mythimna separata). bohrium.comresearchgate.net The bioassays, conducted at a concentration of 500 µg/mL, revealed that several of the synthesized compounds showed moderate to good insecticidal efficacy. bohrium.comresearchgate.net For example, compound 5w in the study demonstrated mortality rates of 90.0% against S. frugiperda and 86.7% against M. separata. bohrium.com Other compounds, such as 5o and 5t , also showed significant mortality rates against S. frugiperda (80.0% and 83.3%, respectively). bohrium.com

The results from these research assays underscore the potential of this class of compounds as leads for new crop protection agents. bohrium.com

Table 1. Insecticidal Activity of Selected Trifluoromethyl Pyrimidine Derivatives

Compound IDTarget PestConcentration (µg/mL)Mortality Rate (%)
5o Spodoptera frugiperda50080.0
5t Spodoptera frugiperda50083.3
5w Spodoptera frugiperda50090.0
5w Mythimna separata50086.7
Data sourced from a study on trifluoromethyl pyrimidine derivatives bearing an amide moiety. bohrium.com

Research Applications in Agrochemical Design Principles

The this compound structure is a key building block in the design of new agrochemicals. bohrium.commdpi.com The trifluoromethyl group is a purely electron-withdrawing group, a property that can significantly enhance the biological affinity and metabolic stability of a molecule. researchgate.net This has made the trifluoromethylpyridine and trifluoromethylpyrimidine fragments highly valuable in the discovery of new pesticides, including herbicides, fungicides, and insecticides. researchgate.netmdpi.comnih.gov

Several design principles in modern agrochemical research utilize this scaffold:

Active Substructure/Scaffold Hopping: The trifluoromethyl pyrimidine moiety is considered a privileged "active fragment" or scaffold. mdpi.comnih.gov Researchers employ strategies like scaffold hopping, where the core structure of a known bioactive molecule (like a natural product) is replaced with the trifluoromethyl pyrimidine ring to create novel compounds with potentially improved properties. nih.gov

Molecular Hybridization: This strategy involves combining the trifluoromethyl pyrimidine core with other known active functional groups (e.g., amides, thioethers) to generate new derivatives. bohrium.comfrontiersin.org This approach aims to leverage the beneficial properties of each component to produce a final molecule with enhanced efficacy or a broader spectrum of activity. bohrium.comfrontiersin.org

Structure-Activity Relationship (SAR) Studies: The development of new agrochemicals relies heavily on SAR. Research has shown that introducing electron-withdrawing groups like trifluoromethyl or halogen atoms onto the pyrimidine scaffold can significantly improve biological activity. frontiersin.org The position of these substituents is also critical, and systematic modifications are made to optimize the compound's performance against specific targets. frontiersin.org

The incorporation of the trifluoromethyl pyrimidine skeleton is a proven strategy for developing pesticides with high target specificity and good environmental compatibility. bohrium.comnih.gov

Research Applications in Materials Science (e.g., Polymer Chemistry with Enhanced Properties)

While organofluorine compounds, in general, are used as building blocks for creating advanced materials and fluoropolymers with enhanced thermal stability and chemical resistance, specific research on the application of this compound in polymer chemistry is not extensively documented in the available literature. The broader class of pyrimidine derivatives is considered valuable for the synthesis of new materials. For instance, related compounds like perfluoropyridine have been used to prepare fluorinated networks and polymers for applications such as heat-shielding materials and proton exchange membranes. Similarly, other fluorinated monomers like 2-(trifluoromethyl)acrylic acid have been used to synthesize specialized imprinted polymers. However, direct polymerization or incorporation of this compound into polymer backbones for enhanced properties remains a less explored area of research.

Application as Chemical Probes (e.g., ¹⁹F NMR Probes)

The trifluoromethyl group in this compound makes it and its derivatives excellent candidates for use as chemical probes in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The ¹⁹F nucleus possesses several properties that are highly advantageous for NMR studies. It has a high natural abundance (100%) and a high magnetogyric ratio, leading to a sensitivity that is 83% that of the proton (¹H) nucleus.

Key advantages and applications include:

High Sensitivity and Simplified Spectra: The presence of three equivalent fluorine atoms in the CF₃ group increases the signal sensitivity. Since fluorine is virtually absent in natural biological systems, ¹⁹F NMR spectra are free from background signals, simplifying analysis.

Wide Chemical Shift Range: The ¹⁹F nucleus has a very wide chemical shift range (around 400 ppm), which makes the chemical shift of a ¹⁹F probe extremely sensitive to small changes in its local chemical and electronic environment. This sensitivity allows for the detection of subtle conformational changes in biomolecules, ligand binding events, and enzymatic reactions.

Real-Time Monitoring of Biological Processes: Trifluoromethylated probes have been successfully used to monitor enzymatic activities in real-time. For example, trifluoromethylated nucleotides have been synthesized and used as molecular probes to track the activity of nucleotide hydrolases. The substrate and product produce distinct and well-separated signals in the ¹⁹F NMR spectrum, allowing for effective monitoring of the reaction progress.

Studying Molecular Interactions: Fluorinated probes can be incorporated into peptides, DNA, or RNA to study their structure and interactions. The ¹⁹F chemical shift provides valuable information on the local environment within the biomolecule, reporting on structural transitions or binding events.

Computational studies have also been performed to accurately predict the ¹⁹F NMR chemical shifts of trifluoromethyl pyrimidines, further enhancing their utility as reliable probes in complex systems. researchgate.net

Future Directions and Emerging Research Avenues for 5 Methyl 4 Trifluoromethyl Pyrimidine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated heterocyclic compounds is often challenging, traditionally relying on multi-step procedures that may involve harsh reagents. A significant future direction is the creation of more sustainable and efficient synthetic pathways.

Direct C-H Trifluoromethylation: A major goal is the development of methods for the direct introduction of a trifluoromethyl (CF3) group onto the pyrimidine (B1678525) ring. This approach is more atom-economical than methods requiring pre-functionalized starting materials. Visible-light photoredox catalysis is an emerging eco-friendly technique for this purpose, using a photocatalyst like Ru(bpy)3Cl2 and a CF3 source such as CF3I to achieve trifluoromethylation under mild conditions. capes.gov.brcore.ac.uk This strategy avoids the need for prefunctionalization of the heterocyclic compound. capes.gov.br

Advanced Catalysis: Research into transition metal-mediated trifluoromethylation continues to evolve, aiming to improve efficiency and selectivity. rsc.org These methods focus on constructing C-CF3 bonds through processes like C-H bond functionalization. rsc.org

Flow Chemistry: The use of continuous flow microreactors offers significant advantages over traditional batch processing. beilstein-journals.orgnih.gov Flow chemistry allows for precise control over reaction conditions, enhancing safety, improving yields, and simplifying the scale-up of production. beilstein-journals.orgnih.govnih.gov This technology is particularly well-suited for handling hazardous fluorinating reagents and managing highly exothermic reactions, making it a key area for the future synthesis of fluorinated pyrimidines. beilstein-journals.orgvapourtec.com

Advanced Mechanistic Investigations of Molecular Interactions

A fundamental understanding of how the trifluoromethyl group influences molecular interactions is critical for designing next-generation compounds. The -CF3 group is known to enhance properties such as metabolic stability and lipophilicity, which are crucial for bioactive molecules. rsc.orgmdpi.com

Future mechanistic studies will likely employ a combination of advanced analytical techniques:

Structural Biology: High-resolution techniques such as X-ray crystallography are essential for providing experimental evidence of how these molecules bind to their biological targets. nih.gov These studies can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that determine a compound's affinity and selectivity. nih.govnih.gov

Biophysical and Computational Synergy: The combination of experimental methods with computational modeling provides a powerful approach. For instance, after predicting binding modes with molecular docking, X-ray crystallography can confirm these models, offering a detailed view of the stereospecific interactions between a pyrimidine derivative and its target receptor. nih.gov

Impact of the Trifluoromethyl Group: The trifluoromethyl group significantly impacts a molecule's binding affinity. mdpi.com It can enhance hydrophobic interactions and influence electrostatic interactions due to the high electronegativity of fluorine atoms. mdpi.comrsc.org Detailed studies comparing trifluoromethylated compounds with their non-fluorinated methyl analogs often reveal that the -CF3 group leads to stronger binding and higher activity. rsc.orgacs.org

Computational Design and Prediction of New Analogs with Tailored Properties

In silico methods are becoming indispensable for accelerating the discovery and optimization of novel compounds. By computationally designing and evaluating analogs of 5-methyl-4-trifluoromethyl-pyrimidine, researchers can prioritize the synthesis of molecules with the highest potential.

Key computational approaches include:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to a protein's active site. nih.govbohrium.comnih.gov Docking studies can identify key interactions, such as hydrogen bonds with specific amino acid residues, that are crucial for biological activity, thereby guiding the design of more potent molecules. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of newly designed analogs before they are synthesized.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.govgithub.io This method can help understand the stability of binding interactions and the conformational changes that may occur upon ligand binding, offering a more realistic picture than static docking models. nih.govpsu.edupsu.edu These computational tools, when used together, provide a robust framework for designing new pyrimidine analogs with tailored properties for specific applications. bohrium.com

Exploration of Novel Research Applications Beyond Current Scope

While much research on trifluoromethylated pyrimidines has focused on medicinal chemistry, their unique properties make them attractive candidates for a broader range of applications. researchgate.net

Agrochemicals: The trifluoromethyl-pyrimidine and related trifluoromethyl-pyridine scaffolds are key structural motifs in modern agrochemicals. nih.govsemanticscholar.orgacs.org These compounds have shown a wide spectrum of activity as fungicides, insecticides, and herbicides. acs.orgnih.govresearchoutreach.org Future research will likely focus on designing new pyrimidine-based agrochemicals with improved potency, selectivity, and environmental safety profiles. nih.govfrontiersin.org

Chemical Probes: Activity-based protein profiling (ABPP) utilizes small-molecule probes to study enzyme function directly in complex biological systems. mdpi.com Derivatives of this compound could be developed into chemical probes to investigate specific enzymes or biological pathways, aiding in the identification of new drug targets. mdpi.com

Q & A

Q. What established synthetic methodologies are available for 5-Methyl-4-trifluoromethyl-pyrimidine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves condensation reactions using precursors like acetyl trifluoroacetate and formamide hydrochloride in ethanol at elevated temperatures (e.g., 80°C). Key factors affecting yield include:

  • Solvent choice : Polar solvents like ethanol enhance reaction homogeneity.
  • Catalysts : Bases such as potassium tert-butoxide (KOtBu) improve reaction efficiency.
  • Temperature control : Higher temperatures (80–100°C) accelerate kinetics but may require reflux conditions to avoid side reactions .
    Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

Answer:

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions, while 19F NMR verifies trifluoromethyl group integration.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks).
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. How should researchers safely handle and store this compound?

Answer:

  • Storage : Long-term stability requires storage at -20°C in airtight containers under inert gas (N2 or Ar). Short-term storage at -4°C is acceptable for active use .
  • Safety protocols : Use nitrile gloves, fume hoods, and avoid skin contact due to potential toxicity. Waste must be segregated and disposed via certified hazardous waste channels .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in trifluoromethyl-pyrimidine synthesis?

Answer:

  • Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent polarity to identify optimal parameters.
  • In situ monitoring : Techniques like FT-IR or HPLC track intermediate formation and adjust reaction timelines dynamically.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:

  • Comparative bioassays : Standardize testing protocols (e.g., MIC for antimicrobial activity) across labs to eliminate variability.
  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing methyl with cyclopropyl) to isolate critical pharmacophores .
  • Computational modeling : Molecular docking (e.g., with kinases or DNA topoisomerases) identifies binding modes that explain divergent activity profiles .

Q. How can degradation pathways of this compound be characterized under varying environmental conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity.
  • LC-MS analysis : Identify degradation products (e.g., hydrolyzed pyrimidine rings or defluorinated byproducts).
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under different storage regimes .

Q. What methodologies are effective in evaluating the compound’s potential as a kinase inhibitor?

Answer:

  • In vitro kinase assays : Measure IC50 values against recombinant kinases (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Cellular assays : Assess antiproliferative effects in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays.
  • Competitive binding studies : Use surface plasmon resonance (SPR) to quantify binding kinetics to kinase ATP pockets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR spectra for trifluoromethyl-pyrimidine derivatives?

Answer:

  • Replicate experiments : Confirm spectral data under identical solvent and instrument conditions.
  • Dynamic NMR (DNMR) : Detect conformational exchange or tautomerism causing peak splitting.
  • Cross-validate with DFT calculations : Compare experimental chemical shifts with density functional theory (DFT)-predicted values .

Q. What experimental approaches reconcile conflicting biological activity data across studies?

Answer:

  • Meta-analysis : Aggregate data from multiple studies to identify trends obscured by small sample sizes.
  • Proteomic profiling : Use mass spectrometry-based proteomics to identify off-target interactions that may explain variability.
  • Crystallography : Resolve 3D structures of compound-target complexes to validate binding hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.